molecular formula C15H13NO3S2 B10820652 Epalrestat-d5

Epalrestat-d5

Cat. No.: B10820652
M. Wt: 324.4 g/mol
InChI Key: CHNUOJQWGUIOLD-CUEOMABLSA-N
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Description

Epalrestat-d5 is a deuterated form of Epalrestat, a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor. It is primarily used in the treatment of diabetic neuropathy, a common long-term complication in patients with diabetes mellitus. The deuterated form, this compound, is often used in analytical chemistry for method development and validation, as well as in quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epalrestat-d5 involves the incorporation of deuterium atoms into the Epalrestat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is optimized for cost-effectiveness and scalability, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Epalrestat-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include deuterated solvents, catalysts, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperature and pressure settings to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated analogs of Epalrestat with modified functional groups, while reduction reactions may produce deuterated derivatives with enhanced stability and bioavailability .

Mechanism of Action

Epalrestat-d5 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway. This inhibition reduces the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy . The molecular targets of this compound include aldose reductase and other enzymes involved in glucose metabolism. The pathways involved in its mechanism of action include the reduction of oxidative stress and the improvement of nerve conduction velocity .

Properties

Molecular Formula

C15H13NO3S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-/i2D,3D,4D,5D,6D

InChI Key

CHNUOJQWGUIOLD-CUEOMABLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)[2H])[2H]

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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